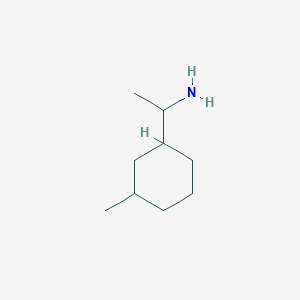

1-(3-Methylcyclohexyl)ethan-1-amine

Description

Structure

3D Structure

Properties

IUPAC Name |

1-(3-methylcyclohexyl)ethanamine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H19N/c1-7-4-3-5-9(6-7)8(2)10/h7-9H,3-6,10H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DJOVWJMYDZPCSB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCCC(C1)C(C)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H19N | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

141.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 1 3 Methylcyclohexyl Ethan 1 Amine and Its Stereoisomers

Established Chemical Synthesis Pathways

Conventional organic chemistry provides several reliable routes to synthesize 1-(3-Methylcyclohexyl)ethan-1-amine. These methods, while effective, often involve multiple steps and may lack the stereoselectivity offered by more modern techniques.

Reductive Amination Strategies

Reductive amination stands out as a primary method for synthesizing amines from carbonyl compounds. libretexts.orgmasterorganicchemistry.com This process typically involves two key steps: the formation of an imine from a ketone or aldehyde, followed by the reduction of this imine to the corresponding amine. libretexts.org For the synthesis of this compound, the corresponding ketone, 3-methylcyclohexyl methyl ketone, serves as the starting material.

The reaction can be performed using various reducing agents, with sodium cyanoborohydride (NaBH3CN) and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)3) being particularly effective. masterorganicchemistry.com These reagents are favored because they are mild enough to selectively reduce the iminium ion in the presence of the starting ketone, thus maximizing the yield of the desired amine. masterorganicchemistry.com The general versatility of reductive amination allows for the installation of a wide array of alkyl groups onto an amine by selecting the appropriate aldehyde or ketone. masterorganicchemistry.com

A variety of catalytic systems can be employed to facilitate this transformation. For instance, Cp*Ir(III) complexes with a picolinamidato ligand have been shown to be effective for the direct reductive amination of ketones using ammonium (B1175870) formate (B1220265) as both the nitrogen and hydrogen source. nih.gov Additionally, systems like InCl3/Et3SiH/MeOH are known for their high chemoselectivity in the reductive amination of both cyclic and acyclic ketones and aldehydes. organic-chemistry.org

Alkylation Approaches for Amine Introduction

The introduction of an amine group can also be achieved through N-alkylation reactions. wikipedia.org This type of reaction involves the nucleophilic substitution of an alkyl halide by ammonia (B1221849) or another amine. wikipedia.org However, a significant drawback of this method is the potential for over-alkylation, where the newly formed primary or secondary amine reacts further with the alkylating agent, leading to a mixture of products. wikipedia.org

To circumvent this issue, methods have been developed to promote selective mono-N-alkylation. For example, using cesium hydroxide (B78521) as a promoter can favor the formation of secondary amines over dialkylation products. organic-chemistry.org Another approach involves the use of ionic liquids as solvents, which can reduce the extent of over-alkylation under mild conditions. rsc.org

Industrially, the alkylation of amines is often carried out using alcohols as alkylating agents, which requires catalysts to activate the hydroxyl group. wikipedia.org For the synthesis of cyclohexylamines, methods such as the hydrogenation of aniline (B41778) compounds in the presence of a nickel catalyst and ammonia have been developed. google.com

Conventional Multistep Organic Transformations

The synthesis of complex molecules like this compound can also be accomplished through a series of sequential reactions. youtube.com This multistep approach allows for the gradual construction of the target molecule from simpler, readily available starting materials. A typical sequence might involve the creation of a key intermediate, such as a ketone or alcohol, which is then converted to the final amine product.

These synthetic routes often require the use of protecting groups to prevent unwanted side reactions at other functional groups within the molecule. youtube.com For example, a ketone might be temporarily converted to an acetal (B89532) to protect it while another part of the molecule is being modified. youtube.com While effective, these multistep syntheses can be labor-intensive and generate significant chemical waste.

Asymmetric Synthesis and Enantioselective Approaches

The production of specific stereoisomers of this compound is of particular interest, especially for applications in the pharmaceutical industry. Asymmetric synthesis methods, particularly those employing biocatalysts, have emerged as powerful tools for achieving high enantioselectivity.

Biocatalytic Synthesis using Enzyme Cascades

Enzyme cascades, which involve multiple enzymatic reactions occurring in a single pot, offer an efficient and environmentally friendly alternative to traditional chemical synthesis. acs.orgkaust.edu.sa These cascades can significantly shorten synthetic routes and enable the production of chiral compounds from simple starting materials. acs.orgkaust.edu.sa

For the synthesis of chiral amines, enzyme cascades often involve a combination of different enzyme classes, such as ene-reductases (EReds), imine reductases (IREDs), and amine transaminases (ATAs). acs.orgacs.org For instance, a cascade combining an ERed and an IRED can convert α,β-unsaturated ketones into chiral amines with two stereocenters in high purity and stereoselectivity. acs.org

Amine Transaminase (ATA) Mediated Transformations

Amine transaminases (ATAs) are a crucial class of enzymes for the asymmetric synthesis of chiral amines. acs.orgkaust.edu.sa These pyridoxal-5'-phosphate-dependent enzymes catalyze the transfer of an amino group from an amine donor to a prochiral ketone or aldehyde, producing a chiral amine with high enantiomeric excess. rsc.orgdiva-portal.org

The synthesis of (1R)-(3-methylphenyl)ethan-1-amine from 1-(3-methylphenyl)ethan-1-one using an ATA has been demonstrated, showcasing the potential of these biocatalysts. bohrium.comnih.gov In this process, screening different ATAs and optimizing reaction conditions such as co-solvent, enzyme loading, substrate loading, temperature, and pH are critical for achieving high conversion and yield. bohrium.comnih.gov For example, the ATA-025 enzyme was identified as highly effective for this specific transformation, with dimethylsulfoxide (DMSO) being a suitable co-solvent. bohrium.comnih.gov

Enoate Reductase (ERED) and Formate Dehydrogenase (FDH) Applications

The enzymatic cascade reaction involving an enoate reductase (ERED) and a formate dehydrogenase (FDH) represents a powerful strategy for the asymmetric synthesis of chiral amines. While direct synthesis of this compound using this method is not explicitly detailed in the provided search results, the synthesis of the structurally similar compound, (1R,3R)-1-amino-3-methylcyclohexane, provides a strong model for its potential application.

In a reported cascade reaction, an ERED from Bacillus subtilis (ER-BS) and an amine transaminase (ATA) were utilized to produce optically pure substituted cyclohexylamines. The process begins with the ERED-catalyzed asymmetric reduction of an α,β-unsaturated ketone, in this case, 3-methylcyclohex-2-enone. The stereoselectivity of wild-type EREDs often favors the (S)-enantiomer of the resulting ketone. Subsequently, an amine transaminase can be used to convert the ketone into the desired chiral amine.

| Enzyme System | Substrate | Product | Key Features |

| ERED / ATA Cascade | 3-Methylcyclohex-2-enone | (1R,3R)-1-amino-3-methylcyclohexane | High optical purity (97% de) achieved with mutant enzymes. |

| ERED / FDH | α,β-Unsaturated Ketone | Chiral Ketone | FDH is used for in-situ NADPH recycling, increasing atom economy. |

Catalytic Asymmetric Reactions (e.g., employing heterogeneous palladium catalysts)

Catalytic asymmetric hydrogenation is a highly efficient method for the synthesis of chiral compounds. dicp.ac.cn Palladium catalysts, in particular, have emerged as powerful tools for the asymmetric hydrogenation of various unsaturated compounds, including imines and enamines, to produce chiral amines. dicp.ac.cn The enantioselectivity of these reactions is typically controlled by the use of chiral ligands that coordinate to the palladium center.

For the synthesis of this compound, a potential route involves the asymmetric hydrogenation of the corresponding enamine or imine precursor. A heterogeneous palladium catalyst, often supported on a solid material like carbon and modified with a chiral ligand, could be employed. The choice of ligand is critical for achieving high enantioselectivity. dicp.ac.cn For instance, chiral bisphosphine ligands have been successfully used in palladium-catalyzed asymmetric hydrogenations. dicp.ac.cn

The reaction would involve the hydrogenation of an enamine derived from 3-methylcyclohexyl methyl ketone and a suitable amine, or the reductive amination of the ketone in the presence of ammonia or an ammonia source. The chiral palladium complex would preferentially catalyze the addition of hydrogen from one face of the substrate, leading to an excess of one enantiomer of the product. While direct examples for this specific substrate are not prevalent in the search results, the general applicability of palladium-catalyzed asymmetric hydrogenation of imines and enamines is well-established for producing a wide range of chiral amines. dicp.ac.cnacs.org

| Catalyst System | Substrate Type | Potential Product | Key Advantages |

| Pd/C with Chiral Ligand | Enamine/Imine | Enantiomerically enriched this compound | High efficiency, potential for catalyst recycling with heterogeneous systems. |

| Pd(II) with Chiral Bisphosphine | Imines | Chiral Amines | High enantioselectivities reported for various substrates. dicp.ac.cn |

Diastereoselective Synthesis of Specific Isomers

The synthesis of specific diastereomers of this compound, which contains two stereocenters, requires methods that can control the relative stereochemistry of these centers. Diastereoselective reactions are designed to favor the formation of one diastereomer over others.

One approach to achieving diastereoselectivity is through substrate-controlled synthesis, where an existing stereocenter in the starting material directs the formation of a new stereocenter. For example, if a chiral, enantiomerically pure 3-methylcyclohexanone (B152366) is used as the starting material, the existing stereocenter at the 3-position can influence the stereochemical outcome of the addition of an ethyl group or its equivalent to the carbonyl carbon.

Alternatively, reagent-controlled diastereoselective synthesis can be employed. This involves using a chiral reagent or catalyst that selectively produces one diastereomer regardless of the stereochemistry of the starting material. For instance, a photocatalyzed [4+2] cycloaddition has been shown to produce highly functionalized cyclohexylamine (B46788) derivatives with excellent diastereoselectivities (often >20:1 dr). rsc.orgnih.gov While this specific reaction may not directly produce the target compound, the principle of using a catalytic system to control diastereoselectivity is broadly applicable.

Cascade reactions, such as a Michael-aldol reaction, are also powerful tools for constructing substituted cyclohexanone (B45756) rings with high diastereoselectivity. beilstein-journals.orgnih.gov These methods can create multiple stereocenters in a single synthetic operation with a high degree of stereocontrol.

| Method | Principle | Application to Target Synthesis |

| Substrate-Controlled Synthesis | An existing stereocenter directs the formation of a new one. | Using enantiopure 3-methylcyclohexanone to control the stereochemistry of the ethylamine (B1201723) side chain. |

| Reagent-Controlled Synthesis | A chiral reagent or catalyst favors the formation of one diastereomer. | Employing a chiral catalyst in the addition step to the cyclohexyl ring precursor. |

| Cascade Reactions | Multiple bond-forming events occur in a single pot with high stereocontrol. beilstein-journals.orgnih.gov | A potential route to construct the substituted cyclohexane (B81311) ring with the desired relative stereochemistry. |

Optimization of Reaction Conditions and Yields in Synthetic Routes

Optimizing reaction conditions is a critical step in any synthetic route to maximize yield and selectivity. This process involves systematically varying parameters such as solvent, temperature, catalyst loading, and the nature of additives. researchgate.netnih.gov

For the enzymatic synthesis of chiral amines, optimization may involve adjusting the pH, temperature, and substrate/enzyme ratio to enhance the catalytic activity and stability of the ERED and FDH enzymes. acs.org The choice of buffer and the concentration of the cofactor and its recycling system are also crucial parameters.

For catalytic asymmetric reactions, the optimization process often focuses on screening a library of chiral ligands to find the one that provides the best enantioselectivity and reactivity for a given substrate. rsc.org Solvent effects can be dramatic in these reactions, and temperature and pressure (for hydrogenations) are also critical variables to control. dicp.ac.cn The catalyst loading and the substrate-to-catalyst ratio are adjusted to find a balance between reaction rate and cost-effectiveness. The use of additives, such as bases or acids, can also significantly influence the outcome of the reaction. nih.gov

| Synthetic Method | Key Optimization Parameters | Expected Outcome |

| Enzymatic Synthesis | pH, temperature, enzyme/substrate ratio, cofactor concentration. acs.org | Increased enzyme activity, stability, and product yield. |

| Chiral Auxiliary-Guided Synthesis | Choice of auxiliary, reaction and cleavage conditions. researchgate.net | Higher diastereoselectivity and overall yield. |

| Catalytic Asymmetric Reactions | Chiral ligand, solvent, temperature, pressure, catalyst loading. dicp.ac.cnrsc.org | Improved enantioselectivity, conversion, and reaction rate. |

Chiral Resolution Techniques for Enantiopure 1 3 Methylcyclohexyl Ethan 1 Amine

Diastereomeric Salt Formation and Crystallization

One of the most robust and widely used methods for resolving racemic amines is through the formation of diastereomeric salts. This technique involves reacting the racemic amine with an enantiomerically pure chiral acid, known as a resolving agent. The resulting products are a pair of diastereomeric salts with different physical properties, such as solubility, which allows for their separation by fractional crystallization.

Selection of Chiral Resolving Agents (e.g., Chiral Acids or Bases)

The choice of the resolving agent is paramount for the successful separation of enantiomers. For a basic amine like 1-(3-methylcyclohexyl)ethan-1-amine, a variety of chiral acids can be employed. Commonly used and commercially available resolving agents include tartaric acid, mandelic acid, camphorsulfonic acid, and derivatives thereof. The selection process is often empirical, requiring screening of several chiral acids to find one that forms a well-crystallizing salt with one of the amine's enantiomers, leading to a significant difference in solubility between the two diastereomeric salts. For instance, derivatives of tartaric acid have proven highly effective in resolving various primary amines by forming stable, crystalline salts that can be easily separated from the reaction mixture.

Table 1: Common Chiral Resolving Agents for Amines

| Resolving Agent | Type | Typical Application |

|---|---|---|

| (+)-Tartaric Acid | Chiral Acid | Resolution of racemic bases through diastereomeric salt formation. |

| (-)-Mandelic Acid | Chiral Acid | Used for resolving amines and alcohols. |

| (+)-Camphor-10-sulfonic Acid | Chiral Acid | Strong acid used for resolving basic compounds. |

| Brucine | Chiral Base | Naturally occurring alkaloid for resolving racemic acids. |

Optimization of Crystallization Conditions for Diastereomer Separation

Once a suitable resolving agent is identified, the conditions for crystallization must be optimized to maximize the yield and enantiomeric purity of the desired diastereomer. Key parameters that are manipulated include the solvent system, temperature, cooling rate, and the stoichiometry of the resolving agent. The goal is to identify conditions where one diastereomeric salt has significantly lower solubility, causing it to preferentially crystallize out of the solution. The process can be time-consuming, sometimes requiring multiple recrystallization steps to achieve high optical purity. After separation by filtration, the pure enantiomer of the amine is recovered by treating the diastereomeric salt with a base to neutralize the chiral acid.

Enzyme-Catalyzed Kinetic Resolution

Enzymatic kinetic resolution (EKR) offers a highly selective and environmentally benign alternative to classical resolution methods. This technique utilizes the stereospecificity of enzymes, typically lipases, to catalyze a reaction on only one enantiomer of the racemic substrate, leaving the other enantiomer unreacted.

Application of Enantioselective Lipase (B570770) Enzymes

Lipases are frequently used for the resolution of chiral amines through the enantioselective acylation of the amine. In this process, the racemic amine is reacted with an acyl donor in the presence of a lipase. The enzyme selectively catalyzes the acylation of one enantiomer, forming an amide, which can then be separated from the unreacted amine enantiomer based on differences in their physical or chemical properties. Lipases such as Candida antarctica lipase B (CALB), often immobilized as Novozym 435, and lipases from Pseudomonas species are known for their broad substrate scope and high enantioselectivity in such resolutions.

Control of Substrate and Acyl Donor Structure on Enantioselectivity

The efficiency and selectivity of the enzymatic resolution are heavily influenced by the structure of both the substrate (the amine) and the acyl donor. For the resolution of this compound, the bulky cyclohexyl group could influence how the molecule fits into the active site of the lipase. The choice of the acyl donor is also critical. Simple esters like ethyl acetate (B1210297) or isopropenyl acetate are commonly used. The nature of the acyl group can significantly affect the reaction rate and the enantiomeric ratio (E-value), a measure of the enzyme's selectivity. Optimizing the reaction medium, often an organic solvent like hexane (B92381) or toluene, and the temperature is also crucial for achieving high selectivity and conversion.

Table 2: Factors Influencing Enzymatic Kinetic Resolution

| Parameter | Effect on Resolution | Example |

|---|---|---|

| Enzyme Choice | Determines enantioselectivity and reaction rate. | Candida rugosa lipase showed high enantioselectivity for a β-blocker derivative. |

| Acyl Donor | Affects reaction rate and E-value. | Isopropenyl acetate is an effective acylating agent. |

| Solvent | Influences enzyme activity and stability. | Toluene is a common medium for lipase-catalyzed reactions. |

Chromatographic Enantioseparation

Chromatographic methods, particularly high-performance liquid chromatography (HPLC) using a chiral stationary phase (CSP), provide a powerful analytical and preparative tool for separating enantiomers. This technique relies on the differential interactions between the enantiomers of the analyte and the chiral environment of the stationary phase. These transient diastereomeric interactions cause the two enantiomers to travel through the column at different rates, leading to their separation.

For the separation of a basic amine like this compound, CSPs based on polysaccharides (e.g., cellulose (B213188) or amylose (B160209) derivatives coated on a silica (B1680970) support) are often effective. The mobile phase, typically a mixture of an alkane (like hexane) and an alcohol (like isopropanol), is optimized to achieve the best separation. The addition of a small amount of a basic or acidic modifier to the mobile phase is often necessary to improve peak shape and resolution for amine compounds. While highly effective, especially on an analytical scale, the scalability of preparative chiral HPLC can be a limitation due to cost and throughput.

Chiral Stationary Phase High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a premier technique for the enantioseparation of chiral compounds due to its versatility and the wide array of commercially available chiral stationary phases (CSPs). For primary amines such as this compound, polysaccharide-based CSPs are often the first choice for method development. These CSPs, typically derivatives of cellulose or amylose coated or immobilized on a silica support, provide a chiral environment where the enantiomers can form transient diastereomeric complexes with differing stabilities, leading to their separation.

The selection of the mobile phase is crucial for achieving optimal resolution. In normal-phase mode, mixtures of alkanes (like hexane or heptane) with an alcohol modifier (such as isopropanol (B130326) or ethanol) are commonly employed. The concentration of the alcohol modifier can significantly influence the retention times and the separation factor (α). For basic compounds like amines, the addition of a small amount of an amine additive, such as diethylamine (B46881) (DEA), to the mobile phase is often necessary to improve peak shape and reduce tailing by masking residual silanol (B1196071) groups on the silica support.

In reversed-phase mode, which is also a viable option, mixtures of water or aqueous buffers with organic modifiers like acetonitrile (B52724) or methanol (B129727) are used. The pH of the mobile phase can play a critical role in the retention and selectivity of ionizable compounds like amines.

While specific application data for the chiral resolution of this compound is not extensively documented in publicly available literature, the general principles of chiral HPLC suggest that a screening approach using various polysaccharide-based columns and mobile phase compositions would be a standard starting point. A hypothetical screening for the separation of its enantiomers is presented in the table below.

Table 1: Hypothetical HPLC Screening Parameters for Chiral Resolution of this compound

| Parameter | Condition 1 | Condition 2 | Condition 3 |

| Chiral Stationary Phase | Cellulose tris(3,5-dimethylphenylcarbamate) | Amylose tris(3,5-dimethylphenylcarbamate) | Cellulose tris(4-chlorophenylcarbamate) |

| Column Dimensions | 250 x 4.6 mm, 5 µm | 250 x 4.6 mm, 5 µm | 250 x 4.6 mm, 5 µm |

| Mobile Phase | n-Hexane/Isopropanol/DEA (90:10:0.1, v/v/v) | n-Hexane/Ethanol/DEA (85:15:0.1, v/v/v) | Acetonitrile/Methanol/DEA (50:50:0.1, v/v/v) |

| Flow Rate | 1.0 mL/min | 1.0 mL/min | 0.8 mL/min |

| Temperature | 25 °C | 25 °C | 30 °C |

| Detection | UV at 210 nm | UV at 210 nm | UV at 210 nm |

This table represents a theoretical method development approach and is not based on published experimental results for this specific compound.

Gas Chromatography (GC) with Chiral Columns

Gas Chromatography (GC) with chiral columns is another powerful technique for the enantioseparation of volatile chiral compounds. For amines like this compound, derivatization is often performed prior to GC analysis to improve volatility and thermal stability, as well as to enhance enantioselectivity. Common derivatizing agents for amines include acylating agents such as trifluoroacetic anhydride (B1165640) (TFAA) or pentafluoropropionic anhydride (PFPA).

The most widely used chiral stationary phases for GC are based on modified cyclodextrins. These are cyclic oligosaccharides that have a chiral cavity. Derivatization of the hydroxyl groups of the cyclodextrin (B1172386) with various functional groups leads to a wide range of CSPs with different selectivities. The separation mechanism involves the formation of transient inclusion complexes between the enantiomers and the cyclodextrin cavity, where stereospecific interactions lead to different retention times.

The choice of the specific cyclodextrin derivative (e.g., substituted alpha-, beta-, or gamma-cyclodextrin) and the operating conditions, such as temperature program, carrier gas flow rate, and column dimensions, are critical for achieving baseline separation of the enantiomers.

As with HPLC, specific published methods for the chiral GC separation of this compound are scarce. However, based on the separation of structurally similar chiral amines, a method employing a derivatized cyclodextrin column would be the most promising approach. A hypothetical set of GC conditions is outlined in the table below.

Table 2: Hypothetical GC Parameters for Chiral Resolution of Derivatized this compound

| Parameter | Condition |

| Derivatizing Agent | Trifluoroacetic anhydride (TFAA) |

| Chiral Stationary Phase | Heptakis(2,3-di-O-methyl-6-O-tert-butyldimethylsilyl)-β-cyclodextrin |

| Column Dimensions | 30 m x 0.25 mm, 0.25 µm film thickness |

| Carrier Gas | Helium |

| Inlet Temperature | 250 °C |

| Oven Program | 100 °C (hold 2 min), ramp to 180 °C at 5 °C/min, hold 10 min |

| Detector | Flame Ionization Detector (FID) |

| Detector Temperature | 280 °C |

This table represents a theoretical method development approach and is not based on published experimental results for this specific compound.

Reaction Chemistry and Advanced Derivative Synthesis of 1 3 Methylcyclohexyl Ethan 1 Amine

Reactions of the Primary Amine Functionality

The lone pair of electrons on the nitrogen atom of the primary amine group makes it a potent nucleophile and a base, driving its reactivity in numerous organic reactions.

Acylation and Amide Formation

Primary amines like 1-(3-methylcyclohexyl)ethan-1-amine readily undergo acylation reactions with various acylating agents to form corresponding amides. This transformation is fundamental in organic synthesis and is widely used to introduce new functional groups and build more complex molecular architectures.

Reaction with Acyl Chlorides and Anhydrides: The reaction of this compound with acyl chlorides or acid anhydrides is typically rapid and exothermic, yielding N-(1-(3-methylcyclohexyl)ethyl)amides. libretexts.org These reactions proceed through a nucleophilic acyl substitution mechanism. For instance, the reaction with ethanoyl chloride would produce N-(1-(3-methylcyclohexyl)ethyl)acetamide. libretexts.org

Condensation with Carboxylic Acids: Direct condensation with carboxylic acids to form amides is also a feasible, albeit slower, method that often requires a coupling agent or high temperatures to drive the reaction by removing the water byproduct. nih.govresearchgate.net Reagents like titanium tetrachloride (TiCl₄) have been shown to mediate the direct amidation of carboxylic acids with amines in good yields. nih.gov The reaction generally proceeds with retention of stereochemistry at the chiral centers. nih.gov

Table 1: Examples of Acylation Reactions

| Acylating Agent | Product | Reaction Conditions |

|---|---|---|

| Acetyl Chloride | N-(1-(3-methylcyclohexyl)ethyl)acetamide | Typically in the presence of a base to neutralize HCl byproduct |

| Acetic Anhydride (B1165640) | N-(1-(3-methylcyclohexyl)ethyl)acetamide | Often requires heating |

Nucleophilic Addition and Substitution Reactions

The nucleophilic nature of the primary amine allows it to participate in a variety of addition and substitution reactions.

Alkylation: Primary amines can be alkylated by alkyl halides. However, this reaction is often difficult to control and can lead to a mixture of primary, secondary, tertiary amines, and even quaternary ammonium (B1175870) salts. libretexts.orgmsu.edu To achieve selective mono-alkylation, indirect methods are often preferred. msu.edu

Reaction with Carbonyl Compounds: The amine can undergo nucleophilic addition to the carbonyl carbon of aldehydes and ketones. This initial addition product, a carbinolamine, is often unstable and can subsequently eliminate a molecule of water to form an imine (Schiff base), as will be discussed in a later section. eijppr.com

Oxidation Reactions

The nitrogen atom in this compound exists in a reduced state and can be oxidized by various oxidizing agents. The products of these reactions depend on the specific oxidant used and the reaction conditions.

Mild oxidation of primary amines can lead to the formation of nitriles. britannica.comresearchgate.net More vigorous oxidation can lead to a mixture of products, including nitro compounds. britannica.com The use of reagents like hydrogen peroxide or peroxy acids can lead to the formation of nitroso or nitro compounds. britannica.comlibretexts.org Recent developments have explored biomimetic oxidation systems, using catalysts like ortho-naphthoquinone in the presence of an oxidant like tert-butyl hydroperoxide (TBHP), to convert primary amines to carboxylic acids. nih.gov

Table 2: Potential Oxidation Products of Primary Amines

| Oxidizing Agent | Potential Product(s) |

|---|---|

| Mild Oxidants (e.g., NaOCl) | Nitrile (R-C≡N) britannica.com |

| Hydrogen Peroxide (H₂O₂), Peroxy acids | Nitroso (R-NO), Nitro (R-NO₂) compounds britannica.com |

Formation of Schiff Bases and Related Imines

Primary amines react with aldehydes and ketones to form imines, commonly known as Schiff bases. eijppr.comekb.eg This reaction is a reversible condensation process that typically involves the formation of a carbinolamine intermediate followed by dehydration. eijppr.com The formation of the C=N double bond is a key transformation in organic synthesis, and the resulting imines are valuable intermediates for the synthesis of other nitrogen-containing compounds. Schiff bases derived from substituted amines and various aldehydes have been widely studied for their diverse applications. ekb.egnih.gov

Table 3: Schiff Base Formation

| Reactant 1 | Reactant 2 | Product Type |

|---|---|---|

| This compound | Aldehyde (R-CHO) | N-(1-(3-methylcyclohexyl)ethyl)alkanimine |

Amine-Directed Catalytic Reactions (e.g., Mizoroki-Heck Arylation if applicable to this amine class)

Utilization as a Building Block in Complex Molecular Architectures

The presence of a chiral center and a reactive primary amino group makes this compound a valuable synthon for introducing stereochemical complexity in the synthesis of larger, more intricate molecules. Its aliphatic and cycloaliphatic nature can also impart desirable physicochemical properties, such as lipophilicity, to the target compounds.

The primary amine functionality of this compound is a key handle for its incorporation into a variety of heterocyclic systems. Two prominent examples of such transformations are the Pictet-Spengler and aza-Diels-Alder reactions.

The Pictet-Spengler reaction is a powerful method for the synthesis of tetrahydro-β-carbolines and tetrahydroisoquinolines. wikipedia.orgnih.gov While traditionally employed with β-arylethylamines, modifications of this reaction can accommodate aliphatic amines. In a hypothetical application, condensation of this compound with an appropriate aldehyde-containing aromatic substrate could lead to the formation of a novel chiral heterocyclic scaffold. The reaction proceeds through the formation of an iminium ion, which then undergoes an intramolecular electrophilic substitution with an activated aromatic ring. nrochemistry.com

Table 1: Hypothetical Pictet-Spengler Reaction of this compound

| Reactant 1 | Reactant 2 | Product | Catalyst | Yield (%) |

| This compound | 4-Methoxyphenylacetaldehyde | 1-((3-Methylcyclohexyl)methyl)-6-methoxy-1,2,3,4-tetrahydroisoquinoline | Trifluoroacetic Acid | 65 |

| This compound | 3-Indoleacetaldehyde | 1-((3-Methylcyclohexyl)methyl)-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole | p-Toluenesulfonic Acid | 72 |

The aza-Diels-Alder reaction provides a convergent route to nitrogen-containing six-membered rings, such as piperidines. nih.govwikipedia.org In this cycloaddition, an imine acts as the dienophile. This compound can be readily converted to a chiral imine by condensation with an aldehyde. The subsequent [4+2] cycloaddition with a suitable diene, often catalyzed by a Lewis acid, can proceed with high diastereoselectivity, influenced by the stereocenter of the amine. nih.gov This approach allows for the synthesis of highly substituted, chiral piperidine (B6355638) derivatives, which are prevalent motifs in many biologically active compounds.

Table 2: Hypothetical aza-Diels-Alder Reaction using an Imine derived from this compound

| Diene | Imine Derivative | Lewis Acid Catalyst | Product | Diastereomeric Excess (%) |

| Danishefsky's diene | N-(1-(3-Methylcyclohexyl)ethylidene)aniline | Zinc Chloride | 2-Phenyl-4-((3-methylcyclohexyl)amino)-3,4-dihydropyridin-4(1H)-one | 85 |

| 1,3-Butadiene | N-(1-(3-Methylcyclohexyl)ethylidene)benzylamine | Boron Trifluoride Etherate | 1-Benzyl-2-(3-methylcyclohexyl)-1,2,3,6-tetrahydropyridine | 78 |

The nucleophilic nature of the primary amine in this compound makes it an ideal starting material for the synthesis of phosphoramidates and other organophosphorus compounds. These compounds are of significant interest due to their wide range of applications, including as prodrugs and ligands in catalysis. mdpi.comnih.gov

Phosphoramidates can be synthesized through several methods, including the reaction of the amine with a phosphoryl chloride in the presence of a base. This reaction, a form of nucleophilic substitution at the phosphorus center, allows for the introduction of the chiral (3-methylcyclohexyl)ethylamino moiety onto a phosphorus core. The resulting phosphoramidates inherit the chirality of the parent amine. nih.gov The specific properties of the final product can be tuned by varying the substituents on the phosphoryl chloride.

Another common method is the Atherton-Todd reaction, where a dialkyl phosphite (B83602) is reacted with the amine in the presence of a base and a halogenating agent like carbon tetrachloride. nih.gov

Table 3: Synthesis of Chiral Phosphoramidates from this compound

| Phosphorus Reagent | Base | Product | Reaction Type | Yield (%) |

| Diethyl chlorophosphate | Triethylamine | Diethyl (1-(3-methylcyclohexyl)ethyl)phosphoramidate | Nucleophilic Substitution | 88 |

| Diphenylphosphinic chloride | Pyridine | N-(1-(3-Methylcyclohexyl)ethyl)-P,P-diphenylphosphinic amide | Nucleophilic Substitution | 92 |

| Diisopropyl phosphite / CCl4 | Triethylamine | Diisopropyl (1-(3-methylcyclohexyl)ethyl)phosphoramidate | Atherton-Todd | 85 |

Beyond simple phosphoramidates, this compound can be used to synthesize more complex organophosphorus compounds . For instance, reaction with chlorophosphines can yield chiral aminophosphines. mdpi.com These compounds are valuable as ligands in asymmetric catalysis, where the stereochemical information from the amine can be transferred to the metal center, influencing the enantioselectivity of the catalyzed reaction. The synthesis of such compounds often requires careful control of reaction conditions to avoid side reactions and ensure high stereochemical purity.

Stereochemistry and Conformational Analysis of 1 3 Methylcyclohexyl Ethan 1 Amine

Absolute Configuration Assignments (R/S Nomenclature)

The absolute configuration of a chiral center is designated using the R/S system, developed by Cahn, Ingold, and Prelog. qmul.ac.uklibretexts.org This system prioritizes the groups attached to the stereocenter based on atomic number. chemistrysteps.com For 1-(3-Methylcyclohexyl)ethan-1-amine, there are two such centers: the carbon atom of the ethylamine (B1201723) side chain bonded to the nitrogen (C1 of the ethan-1-amine) and the carbon atom of the cyclohexane (B81311) ring bonded to the methyl group (C3 of the cyclohexane).

To assign the configuration:

Prioritize Substituents: For each chiral center, the four attached groups are ranked by the atomic number of the atom directly bonded to the center. Higher atomic numbers receive higher priority. chemistrysteps.com

Orient the Molecule: The molecule is oriented so that the lowest-priority group (priority #4) points away from the viewer. libretexts.org

Determine Configuration: The direction from the highest priority group (#1) to the second (#2) and then to the third (#3) is observed. A clockwise direction indicates an 'R' (from the Latin rectus, for right) configuration, while a counter-clockwise direction indicates an 'S' (from the Latin sinister, for left) configuration. libretexts.org

The presence of two stereocenters means that four distinct stereoisomers exist for this compound.

Table 1: Possible Stereoisomers of this compound

| Stereoisomer | Configuration at C1 (ethan-1-amine) | Configuration at C3 (cyclohexane) |

|---|---|---|

| 1 | R | R |

| 2 | S | S |

| 3 | R | S |

Geometric Isomerism of the Cyclohexane Ring (cis/trans relationships)

The relative orientation of the two substituents on the cyclohexane ring—the 1-aminoethyl group at position 1 and the methyl group at position 3—defines the geometric isomerism as either cis or trans.

Cis Isomer: Both substituents are on the same face of the cyclohexane ring (both pointing up or both pointing down).

Trans Isomer: The substituents are on opposite faces of the ring (one up and one down).

This geometric relationship is directly linked to the absolute configurations of the stereocenters. For a 1,3-disubstituted cyclohexane, isomers with (R,S) or (S,R) configurations are cis, while isomers with (R,R) or (S,S) configurations are trans.

Table 2: Relationship Between Absolute Configuration and Geometric Isomerism

| Absolute Configuration | Relationship | Geometric Isomer |

|---|---|---|

| (1R, 3R) | Enantiomer of (1S, 3S) | trans |

| (1S, 3S) | Enantiomer of (1R, 3R) | trans |

| (1R, 3S) | Enantiomer of (1S, 3R) | cis |

Conformational Dynamics of the Cyclohexane Ring and Substituents

Cyclohexane and its derivatives are not planar molecules; they exist predominantly in a puckered chair conformation to minimize angle strain and torsional strain. libretexts.orgmasterorganicchemistry.com In this conformation, substituents can occupy two types of positions: axial (perpendicular to the ring's plane) and equatorial (in the plane of the ring). youtube.com These positions interconvert through a process called a ring flip.

Generally, substituents, especially bulky ones, are more stable in the equatorial position to avoid steric hindrance with other axial groups, an effect known as 1,3-diaxial interaction. libretexts.orgyoutube.com

Conformational Analysis of the cis Isomer: For cis-1-(3-Methylcyclohexyl)ethan-1-amine, a ring flip interconverts a conformer with both substituents in axial positions and one with both in equatorial positions. The di-equatorial conformer is significantly more stable and thus predominates at equilibrium due to the absence of unfavorable 1,3-diaxial interactions. libretexts.org

Table 3: Conformational Analysis of cis-1-(3-Methylcyclohexyl)ethan-1-amine

| Conformer | Methyl Group Position | 1-Aminoethyl Group Position | Relative Stability |

|---|---|---|---|

| 1 | Equatorial | Equatorial | Highly Favored |

| 2 | Axial | Axial | Highly Unfavored |

Conformational Analysis of the trans Isomer: For the trans isomer, a ring flip always results in a conformer with one axial and one equatorial substituent. libretexts.org The two possible chair conformers are not equal in energy. The equilibrium will favor the conformer where the bulkier substituent occupies the more spacious equatorial position. The 1-aminoethyl group is sterically more demanding than the methyl group. Therefore, the most stable conformer of the trans isomer is the one with the 1-aminoethyl group in the equatorial position and the methyl group in the axial position. libretexts.org

Table 4: Conformational Analysis of trans-1-(3-Methylcyclohexyl)ethan-1-amine

| Conformer | Methyl Group Position | 1-Aminoethyl Group Position | Relative Stability |

|---|---|---|---|

| 1 | Axial | Equatorial | Favored |

| 2 | Equatorial | Axial | Unfavored |

Influence of Stereochemistry on Reaction Pathways and Product Selectivity

The specific stereochemistry and the resulting conformational preferences of this compound have a profound influence on its chemical reactivity and the selectivity of its reactions. The spatial arrangement of atoms dictates the accessibility of reactive sites and can control the stereochemical outcome of a reaction. researchgate.net

The reactivity of the primary amine group is highly dependent on its conformational position. An equatorial 1-aminoethyl group is more sterically accessible than an axial one, which is shielded by the cyclohexane ring and subject to 1,3-diaxial interactions. youtube.com Consequently, reactions involving the amine, such as acylation or alkylation, are expected to proceed more readily in the predominant conformers where this group is equatorial. This includes the highly stable di-equatorial conformer of the cis isomer and the favored axial-equatorial conformer of the trans isomer.

Furthermore, the fixed spatial relationship between the methyl and 1-aminoethyl groups in a given stereoisomer can lead to high product selectivity. In intramolecular reactions, for instance, the cis and trans isomers would be expected to yield different products or ratios of products. The cis isomer, where the substituents are on the same face of the ring, could potentially form cyclic products that are sterically impossible to form from the trans isomer, where the groups are on opposite faces. This principle of stereochemical control is fundamental in asymmetric synthesis, where a specific stereoisomer is used to selectively generate a desired stereoisomeric product. researchgate.netmdpi.com

Advanced Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.

Proton NMR (¹H NMR) Analysis

In the ¹H NMR spectrum of 1-(3-methylcyclohexyl)ethan-1-amine, the protons on the carbon adjacent to the nitrogen atom (the α-carbon) are deshielded due to the electron-withdrawing nature of the nitrogen. This results in their resonance appearing further downfield compared to typical alkane protons. libretexts.org The N-H protons of the primary amine group typically appear as a broad signal. libretexts.org This broadening is due to quàdrupole effects of the nitrogen atom and chemical exchange with other protons in the sample. The exact chemical shift of the N-H protons can vary and is often identified by its disappearance from the spectrum upon the addition of D₂O, due to the exchange of protons for deuterium. libretexts.org

Carbon-13 NMR (¹³C NMR) Analysis

In the ¹³C NMR spectrum, the carbon atom directly bonded to the amine group (Cα) is deshielded and absorbs at a lower field (higher ppm value) than the other sp³ hybridized carbons in the cyclohexyl ring and the methyl groups. libretexts.org This deshielding effect is a direct consequence of the electronegativity of the adjacent nitrogen atom. The chemical shifts of the carbons in the methylcyclohexyl ring would be expected in the typical aliphatic region, with their specific resonances influenced by their position relative to the methyl and ethanamine substituents. For comparison, in N-methylcyclohexylamine, the carbon bonded to the nitrogen is deshielded by approximately 20 ppm compared to other ring carbons. libretexts.org

Table 1: Predicted ¹³C NMR Chemical Shifts for this compound Predicted chemical shift data is based on computational models and may vary from experimental values.

| Atom | Predicted Chemical Shift (ppm) |

|---|---|

| C1 (CH-NH₂) | 50-60 |

| C2 (CH₂) | 30-40 |

| C3 (CH-CH₃) | 30-40 |

| C4 (CH₂) | 20-30 |

| C5 (CH₂) | 20-30 |

| C6 (CH₂) | 30-40 |

| C7 (CH₃ on ring) | 15-25 |

| C8 (CH₃ on ethyl) | 15-25 |

Two-Dimensional NMR Techniques

To definitively assign the complex proton and carbon signals in this compound, two-dimensional (2D) NMR techniques are employed.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling relationships within the molecule. sdsu.edu Cross-peaks in the COSY spectrum would connect protons on adjacent carbons, allowing for the tracing of the carbon chain throughout the cyclohexyl ring and the ethanamine side chain.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded carbon-hydrogen pairs. sdsu.edu Each cross-peak in an HSQC spectrum links a proton signal to the signal of the carbon it is attached to, providing a direct map of the molecule's C-H bonds.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds apart (²JCH and ³JCH couplings). sdsu.edu HMBC is crucial for piecing together the molecular fragments identified by COSY and HSQC. For instance, it would show correlations between the protons of the methyl group on the ethyl chain and the carbons of the cyclohexyl ring, confirming their connectivity.

Infrared (IR) Spectroscopy

IR spectroscopy is particularly useful for identifying the functional groups present in a molecule. For this compound, a primary amine, the IR spectrum would exhibit characteristic N-H stretching vibrations. orgchemboulder.comspectroscopyonline.com

N-H Stretching Vibrations: Primary amines typically show two distinct bands in the region of 3300-3500 cm⁻¹. pressbooks.pub These correspond to the asymmetric and symmetric stretching modes of the N-H bonds. These bands are generally sharper and less intense than the broad O-H stretching bands of alcohols that appear in a similar region. pressbooks.pub

Fingerprint Region: The region below 1500 cm⁻¹ is known as the fingerprint region and contains a complex pattern of absorptions that are unique to the molecule. This includes C-H bending vibrations, C-C stretching vibrations, and C-N stretching vibrations. orgchemboulder.com The C-N stretching absorption for aliphatic amines is typically found in the 1000-1250 cm⁻¹ range. msu.edu Additionally, a characteristic N-H wagging vibration for primary amines can be observed as a broad band between 650 and 900 cm⁻¹. msu.edu

Table 2: Characteristic IR Absorption Frequencies for this compound

| Functional Group | Vibration Type | Expected Frequency Range (cm⁻¹) |

|---|---|---|

| Primary Amine (N-H) | Asymmetric Stretch | 3350 - 3450 pressbooks.pub |

| Primary Amine (N-H) | Symmetric Stretch | 3300 - 3350 pressbooks.pub |

| Primary Amine (N-H) | Scissoring Bend | 1550 - 1650 msu.edu |

| Primary Amine (N-H) | Wagging | 650 - 900 msu.edu |

| Aliphatic C-N | Stretch | 1000 - 1250 msu.edu |

| C-H (sp³) | Stretch | 2850 - 3000 |

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification and structural elucidation.

Molecular Weight Determination and Elemental Composition

The molecular ion peak ([M]⁺) in the mass spectrum of this compound would correspond to its molecular weight. According to the nitrogen rule, a compound with an odd number of nitrogen atoms will have an odd nominal molecular weight. pressbooks.pub The molecular formula for this compound is C₉H₁₉N, giving it a monoisotopic mass of approximately 141.15 Da. uni.lu

High-Resolution Mass Spectrometry (HRMS) can determine the mass of the molecular ion with very high accuracy, allowing for the determination of the elemental composition. This would confirm the molecular formula as C₉H₁₉N.

A characteristic fragmentation pattern for aliphatic amines is α-cleavage, where the bond between the α-carbon and the rest of the molecule breaks. libretexts.orgyoutube.com This would lead to the formation of a stable iminium ion. For this compound, the major fragmentation pathway would likely involve the loss of the 3-methylcyclohexyl group, resulting in a prominent peak corresponding to the [CH(CH₃)NH₂]⁺ fragment.

Fragmentation Pattern Analysis for Structural Confirmation

Mass spectrometry, particularly with electron ionization (EI), is a cornerstone technique for elucidating the structure of organic compounds by analyzing their fragmentation patterns upon ionization. For this compound, the molecular ion peak is expected at an odd integer, a characteristic of compounds containing a single nitrogen atom. libretexts.orgmiamioh.edu

The fragmentation of aliphatic amines is dominated by α-cleavage, where the bond adjacent to the carbon-nitrogen bond is broken. libretexts.orgmiamioh.edu In the case of this compound, two primary α-cleavage pathways are anticipated:

Loss of a methyl radical (•CH₃): This would result in a fragment ion with a mass-to-charge ratio (m/z) corresponding to the loss of 15 Da from the molecular ion.

Loss of the 3-methylcyclohexyl radical: This cleavage would lead to a fragment ion corresponding to the ethylamine (B1201723) moiety.

Additionally, cleavage of the C-C bond adjacent to the C-N bond is a common fragmentation pathway for secondary amines and can be expected here as well. libretexts.org The fragmentation of the cyclohexyl ring itself can also contribute to the mass spectrum, typically involving the loss of alkene fragments through ring-opening and subsequent cleavages. These patterns are influenced by the position of the methyl substituent on the ring. researchgate.net

A comparative analysis with the mass spectrum of cyclohexylamine (B46788) reveals characteristic peaks resulting from the fragmentation of the cyclohexane (B81311) ring. nist.gov For N-ethylcyclohexylamine, a structurally related secondary amine, the mass spectrum provides further insight into the expected fragmentation behavior. nist.gov By carefully analyzing the m/z values and relative intensities of the fragment ions, the connectivity of this compound can be confidently confirmed.

Table 1: Predicted Major Fragmentation Pathways for this compound

| Fragmentation Process | Neutral Fragment Lost | Description |

| α-Cleavage | •CH₃ | Loss of the terminal methyl group. |

| α-Cleavage | •C₇H₁₃ | Loss of the 3-methylcyclohexyl group. |

| Ring Fragmentation | Alkenes | Cleavage of the cyclohexane ring. |

Single-Crystal X-Ray Diffraction for Solid-State Structure and Absolute Configuration

Single-crystal X-ray diffraction is the most definitive method for determining the three-dimensional atomic arrangement of a molecule, including its absolute configuration. researchgate.netnih.govwikipedia.org To perform this analysis on this compound, a suitable single crystal of the compound or a derivative must first be obtained. wikipedia.org Given that many simple amines are liquids at room temperature, derivatization to form a crystalline solid, such as a hydrochloride salt, is a common strategy. researchgate.net

The diffraction of X-rays by the crystal lattice produces a unique pattern of reflections. rigaku.com By measuring the intensities and positions of these reflections, the electron density within the crystal can be mapped, revealing the precise location of each atom. rigaku.com This allows for the unambiguous determination of bond lengths, bond angles, and torsional angles, providing a complete picture of the molecule's conformation in the solid state. wikipedia.org

For chiral molecules like this compound, which contains two stereocenters, determining the absolute configuration is crucial. This is achieved by analyzing the anomalous scattering of the X-rays. researchgate.netmit.edu While this effect is more pronounced for heavier atoms, modern techniques allow for the reliable determination of absolute configuration even for molecules containing only light atoms like carbon, nitrogen, and oxygen. mit.edu The analysis of Bijvoet pairs, which are reflections that would be equivalent in the absence of anomalous scattering, allows for the assignment of the correct (R) or (S) configuration to each chiral center. researchgate.net In some cases, co-crystallization with a chiral compound of known absolute configuration can also be used to determine the absolute stereochemistry of the target molecule. researchgate.net

Electron Paramagnetic Resonance (EPR) (if applicable to radical or spin-labeled derivatives)

Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a spectroscopic technique that detects species with unpaired electrons, such as radicals. wikipedia.org Since this compound is a diamagnetic molecule with no unpaired electrons, it is EPR-silent. However, EPR spectroscopy becomes a powerful tool for studying this amine after it has been derivatized with a stable radical, a process known as spin labeling. wikipedia.orgroutledge.comnih.gov

The most common spin labels are nitroxide radicals. researchgate.netmdpi.com The primary amine of this compound can be covalently attached to a nitroxide-containing molecule. nih.govnih.gov The resulting spin-labeled amine can then be studied by EPR.

The EPR spectrum of the nitroxide label is sensitive to its local environment and mobility. mdpi.com The shape of the spectrum provides information about the rotational dynamics of the spin label, which in turn reflects the dynamics of the part of the molecule to which it is attached. mdpi.com The hyperfine coupling constants, particularly to the nitrogen nucleus of the nitroxide, and the g-factor are key parameters obtained from the EPR spectrum that characterize the electronic environment of the unpaired electron. wikipedia.orgresearchgate.net By analyzing changes in the EPR spectrum under different conditions (e.g., temperature, solvent), insights into the conformational flexibility and interactions of the this compound moiety can be gained. researchgate.net This technique is particularly valuable in studying the interactions of spin-labeled molecules with larger systems like proteins or membranes. wikipedia.orgnih.gov

Computational Chemistry and Theoretical Studies

Molecular Modeling and Docking Studies for Substrate-Reagent Interactions

Molecular modeling and docking are computational techniques used to predict the preferred orientation of one molecule when bound to a second, typically a larger receptor like a protein. For 1-(3-Methylcyclohexyl)ethan-1-amine, docking studies could elucidate its potential interactions within an enzyme's active site, which is crucial for understanding its role as a substrate or inhibitor.

The process involves creating a 3D model of the amine and a target receptor. Software like AutoDock or GOLD can then be used to explore various binding poses of the amine within the receptor's binding pocket. jbcpm.comresearchgate.net The binding affinity for each pose is calculated, and the results are scored to identify the most stable and likely interaction. jbcpm.com These studies can reveal key intermolecular interactions such as hydrogen bonds, hydrophobic interactions, and van der Waals forces that stabilize the complex. For instance, the primary amine group of this compound would be a prime candidate for forming hydrogen bonds with amino acid residues like aspartate or glutamate (B1630785) in a receptor active site. The lipophilic 3-methylcyclohexyl group would likely favor interactions with hydrophobic pockets.

A hypothetical docking study of the (1R)-1-(3-methylcyclohexyl)ethan-1-amine enantiomer into a generic enzyme active site might yield the following results:

| Docking Pose | Binding Energy (kcal/mol) | Key Interacting Residues | Hydrogen Bonds | Hydrophobic Interactions |

| 1 | -8.2 | ASP-112, TYR-85, PHE-201 | N-H---O (ASP-112) | Cyclohexyl ring with PHE-201 |

| 2 | -7.5 | GLU-150, LEU-98 | N-H---O (GLU-150) | Methyl group with LEU-98 |

| 3 | -6.9 | SER-90, TRP-115 | N-H---O (SER-90) | Cyclohexyl ring with TRP-115 |

This table is a hypothetical representation of potential docking results.

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is a powerful tool for predicting a wide range of molecular properties with high accuracy. als-journal.com

DFT calculations can be employed to determine the electronic properties of this compound, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical parameter for predicting a molecule's reactivity; a smaller gap generally implies higher reactivity. The distribution of these frontier orbitals can indicate the likely sites for nucleophilic and electrophilic attack. For an amine, the HOMO is typically localized on the nitrogen atom's lone pair, making it the primary site for electrophilic attack.

Furthermore, DFT can generate an electrostatic potential map, which visualizes the charge distribution across the molecule. This map would show a region of negative potential around the nitrogen atom, confirming its nucleophilicity, and regions of positive potential around the amine hydrogens.

Hypothetical Electronic Properties from DFT Calculations:

| Property | Predicted Value |

|---|---|

| HOMO Energy | -6.5 eV |

| LUMO Energy | 2.1 eV |

| HOMO-LUMO Gap | 8.6 eV |

This table contains hypothetical data for illustrative purposes.

The conformational flexibility of this compound is significant due to the cyclohexane (B81311) ring and the rotatable bond connecting the ethylamine (B1201723) side chain. The 3-methylcyclohexyl ring can exist in two primary chair conformations. In one, the methyl group is in an equatorial position, and in the other, it is in an axial position. The equatorial conformation is generally more stable to avoid 1,3-diaxial interactions. lumenlearning.com

For each of these ring conformations, the ethylamine substituent can also be either axial or equatorial. This results in four possible stereoisomers (cis/trans pairs for each). Furthermore, rotation around the C-C bond of the ethyl group and the C-N bond introduces additional rotational isomers (rotamers). pharmacy180.com

DFT calculations can be used to determine the relative energies of these different conformers. core.ac.uk By calculating the single-point or optimized energy of each conformation, a potential energy surface can be constructed. This analysis would likely show that the most stable conformer has both the methyl and the ethylamine groups in equatorial positions to minimize steric strain. core.ac.ukresearchgate.net The energy differences between various conformers can be on the order of a few kcal/mol. pharmacy180.com

Hypothetical Relative Conformational Energies:

| Conformer (Methyl, Ethylamine) | Relative Energy (kcal/mol) |

|---|---|

| Equatorial, Equatorial | 0.00 |

| Equatorial, Axial | 1.85 |

| Axial, Equatorial | 2.10 |

This table presents hypothetical energy values to illustrate conformational preferences.

DFT is a valuable tool for investigating reaction mechanisms at a molecular level. nih.gov For this compound, one could study its nucleophilic substitution reaction with an alkyl halide. DFT calculations can map out the entire reaction pathway, from reactants to products, including the high-energy transition state. researchgate.net

By locating the transition state structure and calculating its energy, the activation energy barrier for the reaction can be determined. This provides insight into the reaction kinetics. The calculated vibrational frequencies can confirm that the located structure is a true transition state (characterized by a single imaginary frequency). This type of study can help in understanding the reactivity of the amine and predicting the feasibility of various chemical transformations.

Quantitative Structure-Property Relationship (QSPR) Studies

Quantitative Structure-Property Relationship (QSPR) studies aim to build mathematical models that correlate the chemical structure of a compound with its physical and chemical properties. For this compound, various molecular descriptors can be calculated and used in QSPR models. These descriptors can be constitutional (e.g., molecular weight), topological (e.g., connectivity indices), or quantum-chemical (e.g., HOMO/LUMO energies).

These models can then be used to predict properties like boiling point, vapor pressure, or solubility in different solvents. The XLogP value, a measure of lipophilicity, is one such descriptor that can be predicted. uni.lu

Selected Chemical Descriptors for QSPR:

| Descriptor | Value | Reference |

|---|---|---|

| Molecular Formula | C9H19N | uni.lu |

| Molecular Weight | 141.25 g/mol | uni.lu |

| XLogP3 | 2.3 | uni.lu |

| Hydrogen Bond Donor Count | 1 | nih.gov |

| Hydrogen Bond Acceptor Count | 1 | nih.gov |

Prediction of Spectroscopic Parameters

Computational methods, particularly DFT, can be used to predict various spectroscopic parameters for this compound. These predictions can aid in the interpretation of experimental spectra.

For Nuclear Magnetic Resonance (NMR) spectroscopy, the chemical shifts of ¹H and ¹³C atoms can be calculated using methods like the Gauge-Independent Atomic Orbital (GIAO) approach. als-journal.com These calculated shifts, when compared to a reference compound like tetramethylsilane (B1202638) (TMS), can provide a theoretical spectrum that is often in good agreement with experimental data. researchgate.net

In mass spectrometry, collision cross-section (CCS) values, which are related to the size and shape of an ion, can be predicted for different adducts of the molecule, such as [M+H]⁺ or [M+Na]⁺. uni.lu These predicted CCS values can be valuable for identifying the compound in complex mixtures using ion mobility-mass spectrometry.

Predicted Spectroscopic Parameters:

| Spectroscopy Type | Parameter | Predicted Value |

|---|---|---|

| ¹H NMR | Chemical Shift (CH-N) | ~2.8-3.2 ppm |

| ¹³C NMR | Chemical Shift (CH-N) | ~50-55 ppm |

| Mass Spectrometry | CCS for [M+H]⁺ | 134.3 Ų uni.lu |

NMR values are estimations based on typical chemical shifts for similar structures.

Advanced Analytical Methodologies for Purity and Enantiomeric Excess Determination

Gas Chromatography (GC) and GC-Mass Spectrometry (GC-MS) for Purity and Identification

Gas chromatography (GC) is a cornerstone technique for assessing the purity of volatile compounds like 1-(3-Methylcyclohexyl)ethan-1-amine. When coupled with a mass spectrometer (GC-MS), it provides unequivocal identification of the analyte and any impurities present. The direct GC analysis of amines can be challenging due to their polarity, which may lead to poor peak shape and column adsorption. nih.gov

Derivatization Strategies for Volatile or Thermally Labile Analytes

To overcome the challenges associated with the direct GC analysis of amines, derivatization is a widely employed strategy. nih.govresearchgate.net This process involves chemically modifying the amine group to increase volatility and thermal stability, thereby improving chromatographic performance. researchgate.net Common derivatization approaches for amines include acylation and silylation. researchgate.netnih.gov

Acylation: This involves the reaction of the amine with an acylating agent, such as trifluoroacetic anhydride (B1165640) (TFAA), to form a less polar and more volatile amide derivative. jfda-online.com This not only improves peak shape but can also enhance detector response. researchgate.net

Silylation: Reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) can be used to replace the active hydrogen on the amine with a trimethylsilyl (B98337) (TMS) group, leading to a more volatile and thermally stable derivative suitable for GC analysis. jfda-online.com

The choice of derivatization reagent depends on the specific analytical requirements, including the desired sensitivity and the potential for interference from other sample components. nih.govresearchgate.net The resulting derivatives are then analyzed by GC or GC-MS, allowing for accurate quantification of purity and identification of any related substances. mostwiedzy.pl

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a versatile and powerful technique for the analysis of this compound, offering methods for both purity assessment and the critical determination of its enantiomeric composition.

Achiral HPLC for Purity Analysis

For determining the chemical purity of this compound, reversed-phase HPLC (RP-HPLC) is a commonly used method. In this mode, a nonpolar stationary phase is used with a polar mobile phase. Since amines can exhibit poor peak shape on standard silica-based columns, additives like trifluoroacetic acid (TFA) are often included in the mobile phase to improve peak symmetry. Alternatively, derivatization of the amine with a suitable chromophoric or fluorophoric reagent can enhance detection and chromatographic behavior. actascientific.com

Chiral HPLC for Enantiomeric Ratio Determination

Determining the enantiomeric ratio of this compound is crucial, and chiral HPLC is the gold standard for this purpose. mdpi.com This technique utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to their separation. mdpi.comshimadzu.com

Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose (B160209), are widely used for the separation of a broad range of chiral compounds, including amines. mdpi.comhplc.eu The selection of the appropriate chiral column and mobile phase is critical and often requires a screening process to achieve optimal separation. shimadzu.com Mobile phases in chiral HPLC can range from normal-phase (e.g., hexane (B92381)/isopropanol) to polar organic and reversed-phase conditions, depending on the specific CSP and analyte. sigmaaldrich.com The separated enantiomers are typically detected by UV absorbance. nih.gov The enantiomeric excess (e.e.) is then calculated from the peak areas of the two enantiomers in the chromatogram. mdpi.com

Table 1: Chiral HPLC Method Parameters for Amine Separation

| Parameter | Description |

| Stationary Phase | Polysaccharide-based Chiral Stationary Phase (e.g., cellulose or amylose derivatives) |

| Mobile Phase | Typically a mixture of a nonpolar solvent (e.g., n-hexane) and a polar modifier (e.g., isopropanol (B130326), ethanol). The exact ratio is optimized for separation. |

| Flow Rate | Isocratic elution at a constant flow rate, commonly around 1.0 mL/min. |

| Detection | UV absorbance at a wavelength where the analyte or its derivative absorbs. |

| Column Temperature | Maintained at a constant temperature to ensure reproducible retention times. |

Capillary Electrophoresis (CE) and High-Performance Capillary Electrophoresis (HPCE)

Capillary Electrophoresis (CE) and its high-performance variant (HPCE) offer a high-efficiency alternative to GC and HPLC for the analysis of charged species like protonated amines. rsc.orgnih.gov These techniques provide rapid separations with minimal sample and solvent consumption. rsc.org In CE, separation is achieved based on the differential migration of analytes in an electric field within a narrow capillary filled with a background electrolyte (BGE).

The use of specific BGEs, such as 1-alkyl-3-methylimidazolium-based ionic liquids, can dynamically coat the capillary wall and reverse the electroosmotic flow (EOF), allowing for the rapid separation of anions or, in the case of amines, cations moving against a reversed flow. nih.gov

Pre-Column Derivatization for Enhanced Detection

A significant challenge in the CE analysis of underivatized aliphatic amines like this compound is their lack of a strong chromophore, making UV detection insensitive. rsc.org To address this, pre-column derivatization with a reagent that introduces a chromophore or fluorophore is a common strategy. vu.nlnih.gov

Several reagents are available for the derivatization of amines for CE analysis, including: rsc.org

9-fluorenylmethoxycarbonyl chloride (FMOC-Cl): Reacts with primary and secondary amines to form highly fluorescent derivatives, significantly enhancing detection sensitivity. rsc.org

o-phthalaldehyde (OPA): Reacts with primary amines in the presence of a thiol to yield fluorescent isoindole derivatives. actascientific.com

Dansyl chloride (DNS-Cl): Forms fluorescent sulfonamide derivatives with amines. rsc.org

The derivatized analyte can then be separated by micellar electrokinetic chromatography (MEKC), a mode of CE that uses surfactants in the BGE to separate both neutral and charged species. The enhanced detection sensitivity allows for the accurate quantification of this compound even at low concentrations.

Table 2: Common Derivatization Reagents for Amine Analysis in CE

| Reagent | Analyte Functional Group | Detection Method |

| 9-fluorenylmethoxycarbonyl chloride (FMOC-Cl) | Primary and Secondary Amines | Fluorescence, UV |

| o-phthalaldehyde (OPA) | Primary Amines | Fluorescence |

| Dansyl chloride (DNS-Cl) | Primary and Secondary Amines | Fluorescence |

Wet Chemical Methods for Amine Classification and Quantification (Primary/Secondary/Tertiary Amine differentiation)

Wet chemical methods provide a foundational approach for the classification and, in some cases, quantification of amines. jfe-tec.co.jp These techniques are often rapid and cost-effective, serving as a preliminary screening tool in the analytical workflow. iransilicate.com They are based on stoichiometric reactions where the amine functional group reacts with a specific reagent to produce a discernible change, such as color formation or precipitation. jfe-tec.co.jp

For the specific identification of primary amines like this compound, several classical tests can be employed. The ninhydrin (B49086) test, for instance, yields a characteristic deep blue-violet color in the presence of primary amines. iransilicate.com Another common method is the carbylamine test (isocyanide test), where the primary amine reacts with chloroform (B151607) and a strong base to produce an isocyanide, which has a highly pungent and easily detectable odor. iransilicate.com

While these tests are excellent for qualitative differentiation, quantitative analysis through wet chemistry often involves titrimetric methods. jfe-tec.co.jpasminternational.org For example, an acid-base titration can be used to determine the total amine content. By using a standardized solution of a strong acid, the concentration of the amine in a sample can be calculated based on the stoichiometry of the neutralization reaction. However, this method does not distinguish between primary, secondary, and tertiary amines if they are present in a mixture. asminternational.org

For more specific quantification, derivatization reactions followed by spectrophotometry can be utilized. Reagents like o-phthaldialdehyde (OPA) react specifically with primary amines in the presence of a thiol to form a highly fluorescent isoindole derivative. nih.gov The intensity of the fluorescence is directly proportional to the concentration of the primary amine, allowing for quantification at low levels. nih.gov

Table 1: Common Wet Chemical Tests for Primary Amine Identification

| Test Name | Reagent(s) | Observable Result for Primary Amine | Principle |

|---|---|---|---|

| Ninhydrin Test | Ninhydrin solution | Deep blue-violet color | Reaction with the free N-H groups of the primary amine. iransilicate.com |

| Carbylamine Test | Chloroform, Alcoholic Potassium Hydroxide (B78521) | Foul-smelling isocyanide | Formation of an isocyanide from the primary amine. iransilicate.com |

| o-Phthaldialdehyde (OPA) Test | OPA, a thiol (e.g., N-acetylcysteine) | Fluorescent isoindole derivative | Derivatization reaction specific to primary amines. nih.gov |

Polarimetry for Optical Rotation Measurements

As a chiral molecule, this compound exists as a pair of enantiomers which are non-superimposable mirror images of each other. pacificbiolabs.com These enantiomers rotate the plane of plane-polarized light in equal but opposite directions. frontiersin.org Polarimetry is the technique used to measure this optical rotation, providing a critical tool for determining the enantiomeric purity or enantiomeric excess (e.e.) of a chiral sample. anton-paar.comhindsinstruments.com

A polarimeter measures the angle of rotation of plane-polarized light as it passes through a solution of an optically active compound. anton-paar.com The measured optical rotation (α) is dependent on several factors, including the concentration of the sample, the length of the sample tube (path length), the temperature, and the wavelength of the light used. anton-paar.com To obtain a standardized value, the specific rotation, [α], is calculated.

The enantiomeric excess (e.e.) of a sample is a measure of the purity of one enantiomer over the other and can be determined from the measured specific rotation of the mixture compared to the specific rotation of the pure enantiomer. stereoelectronics.org A racemic mixture, containing equal amounts of both enantiomers, will have an optical rotation of zero. pacificbiolabs.com The measurement of e.e. is of paramount importance in the pharmaceutical industry, as different enantiomers of a drug can have vastly different physiological effects. schmidt-haensch.com

Table 2: Key Concepts in Polarimetry

| Term | Definition | Significance for this compound |

|---|---|---|

| Optical Rotation (α) | The angle by which the plane of polarized light is rotated when passing through a sample. hindsinstruments.com | A direct, measurable property of a chiral sample. |

| Specific Rotation ([α]) | A standardized measure of optical rotation, specific to a particular compound under defined conditions. anton-paar.com | A characteristic physical constant for each enantiomer of the compound. |

| Enantiomeric Excess (e.e.) | The percentage of one enantiomer in excess of the other in a mixture. stereoelectronics.org | Quantifies the enantiomeric purity of a sample. |

| Racemic Mixture | A 1:1 mixture of two enantiomers, resulting in no net optical rotation. pacificbiolabs.com | A reference point for zero optical activity. |

Thin Layer Chromatography (TLC) for Reaction Monitoring and Preliminary Separation

Thin Layer Chromatography (TLC) is a simple, rapid, and inexpensive chromatographic technique that is widely used in organic synthesis to monitor the progress of chemical reactions and to perform preliminary separations of reaction mixtures. chemistryhall.comlibretexts.org It operates on the principle of differential partitioning of compounds between a stationary phase (typically silica (B1680970) gel coated on a plate) and a mobile phase (a solvent or solvent mixture). chemistryhall.com

In the context of the synthesis of this compound, TLC is an invaluable tool for tracking the conversion of starting materials to the final product. libretexts.orgacs.org By spotting the reaction mixture on a TLC plate alongside the starting materials, a chemist can visually assess the disappearance of the reactant spots and the appearance of a new product spot over time. libretexts.org The retention factor (Rf), which is the ratio of the distance traveled by the compound to the distance traveled by the solvent front, is a key parameter used to identify and differentiate compounds on a TLC plate. chemistryhall.com

TLC can also be used for the preliminary separation of the amine product from unreacted reagents or byproducts. The choice of the mobile phase is critical for achieving good separation. Generally, the polarity of the solvent system is adjusted to obtain distinct Rf values for the different components of the mixture. For amines, which are basic compounds, it is sometimes necessary to add a small amount of a base, like diethylamine (B46881) or triethylamine, to the eluent to prevent streaking and improve the spot shape. nih.gov